molecular formula C21H26N2O5S B2966068 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954663-60-6

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2966068
CAS No.: 954663-60-6
M. Wt: 418.51
InChI Key: ICUBNEIUQTXHMX-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS Number: 954663-60-6) is a synthetic small molecule with a molecular formula of C21H26N2O5S and a molecular weight of 418.5 g/mol . This benzamide derivative is built around a 1,2,3,4-tetrahydroisoquinoline core, a privileged structure in medicinal chemistry known for conferring significant biological activity. The compound features a propylsulfonyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring and is further functionalized with a 2,4-dimethoxybenzamide moiety. This specific structural combination makes it a compound of high interest for early-stage pharmacological and chemical research. Scientific literature indicates that tetrahydroisoquinoline derivatives bearing sulfonyl and benzamide groups are of substantial research value. Structurally similar compounds have been investigated as potent reversal agents against P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells . The co-administration of such P-gp inhibitors with anticancer drugs is a promising strategy to overcome resistance and increase the efficacy of chemotherapy. Furthermore, close structural analogs, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, have been extensively studied as high-affinity and selective ligands for the sigma-2 receptor, which is a biomarker overexpressed in proliferating cancer cells . These ligands are valuable tools in cancer research for tumor imaging and exploring new therapeutic avenues. Additionally, substituted benzamide derivatives based on the tetrahydroisoquinoline scaffold have also been explored for other research applications, including as anticonvulsants . Researchers can utilize this product as a key intermediate or reference standard in hit-to-lead optimization campaigns, particularly in oncology and central nervous system (CNS) drug discovery. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-11-29(25,26)23-10-9-15-5-6-17(12-16(15)14-23)22-21(24)19-8-7-18(27-2)13-20(19)28-3/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBNEIUQTXHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step procedures. These procedures often start with the functionalization of the benzamide group, followed by the introduction of the tetrahydroisoquinolinyl moiety. The final steps involve adding the propylsulfonyl group under controlled conditions to ensure high purity and yield.

Industrial Production Methods

While laboratory-scale synthesis provides insights into reaction mechanisms and yields, industrial-scale production might involve optimizing reaction conditions using flow chemistry or other scalable techniques. These methods help in producing larger quantities while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide primarily undergoes the following types of chemical reactions:

  • Oxidation: : Can be oxidized under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced to generate simpler amines or alcohols, depending on the reducing agent used.

  • Substitution: : Various substitution reactions can occur, allowing the introduction or replacement of functional groups on the benzamide or tetrahydroisoquinolinyl moieties.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophilic or electrophilic reagents can be used in these reactions, under controlled temperatures and pH levels.

Major Products Formed

Major products from these reactions include oxidized sulfonic acids, reduced amines or alcohols, and substituted derivatives with altered pharmacological properties.

Scientific Research Applications

  • Chemistry: : Utilized in studying reaction mechanisms and as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its interaction with cellular pathways and potential role in cellular signaling mechanisms.

  • Medicine: : Potential therapeutic applications include acting as a lead compound in drug discovery for targeting specific receptors or enzymes.

  • Industry: : May be used in the development of specialized materials or as a component in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism involves binding to these targets, thereby modulating their activity. Pathways affected by this compound can include signal transduction pathways, enzymatic inhibition, or receptor agonism/antagonism, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name (CAS) Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,4-dimethoxy C₂₁H₂₅N₂O₅S* ~437.5 (estimated) Electron-donating methoxy groups; potential solubility enhancement.
N-(2-(Propylsulfonyl)-1,2,3,4-TIQ-7-yl)-4-(trifluoromethoxy)benzamide (1396630-26-4) 4-trifluoromethoxy C₂₀H₂₁F₃N₂O₄S 442.5 Electron-withdrawing trifluoromethoxy group; increased lipophilicity.
N-(2-(Propylsulfonyl)-1,2,3,4-TIQ-7-yl)-4-(trifluoromethyl)benzamide (954707-99-4) 4-trifluoromethyl C₂₀H₂₁F₃N₂O₃S 426.5 Strong electron-withdrawing CF₃ group; likely enhanced metabolic stability.
4-Chloro-N-(2-isobutyryl-1,2,3,4-TIQ-7-yl)benzamide (955709-68-9) 4-chloro C₂₀H₂₁ClN₂O₂ 356.8 Chloro substituent; moderate steric and electronic effects.
4-(tert-Butyl)-N-(1-isobutyryl-TIQ-7-yl)benzamide (1004253-21-7) 4-tert-butyl C₂₄H₃₀N₂O₂ 378.5 Bulky tert-butyl group; may hinder receptor interaction.

*Estimated based on structural similarity to analogs.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The benzamide carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with analogs in . Methoxy C-O stretches (~1250 cm⁻¹) would differentiate the target compound from CF₃- or Cl-substituted analogs.
  • Solubility and Stability : The 2,4-dimethoxy groups may confer higher aqueous solubility than CF₃ or tert-butyl analogs but lower than chloro derivatives .

Biological Activity

The compound 2,4-dimethoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Methoxy groups at the 2 and 4 positions of the benzamide moiety.
  • A propylsulfonyl group attached to a tetrahydroisoquinoline structure.
  • The overall molecular formula can be represented as C19H26N2O4SC_{19}H_{26}N_{2}O_{4}S.

Structural Formula

2 4 dimethoxy N 2 propylsulfonyl 1 2 3 4 tetrahydroisoquinolin 7 yl benzamide\text{2 4 dimethoxy N 2 propylsulfonyl 1 2 3 4 tetrahydroisoquinolin 7 yl benzamide}

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and HCC827. The IC50 values for some related compounds were reported to be as low as 6.26 μM in 2D assays .

The proposed mechanisms of action for compounds in this class include:

  • DNA Binding: Many of these compounds demonstrate a strong affinity for binding to DNA, particularly in the minor groove. This interaction can inhibit DNA-dependent enzymes and disrupt cellular replication processes .
  • Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death.

Antimicrobial Activity

In addition to antitumor effects, certain derivatives have shown promising antimicrobial activity. For example:

  • Compounds tested against various bacterial strains demonstrated significant inhibition of growth, indicating potential as antimicrobial agents .

Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives revealed that modifications at the sulfonamide position enhanced antitumor efficacy. The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds showed effective inhibition against Gram-positive bacteria with MIC values ranging from 5 to 10 μg/mL.

CompoundBacterial StrainMIC (μg/mL)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10

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